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Compound of Interest

Compound Name: Tetracosyl acetate

Cat. No.: B15355120 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tetracosyl acetate (CH₃COO(CH₂)₂₃CH₃), also known as lignoceryl acetate, is a long-chain

wax ester. As a member of the class of very-long-chain fatty acid (VLCFA) derivatives, it plays a

role in the composition of natural waxes, particularly in the plant cuticle where it contributes to

the protective barrier against environmental stressors. This technical guide provides a

comprehensive overview of the chemical properties of Tetracosyl acetate, including its

physicochemical characteristics, reactivity, and biosynthetic pathway. The information is

presented to support research and development activities in fields such as biochemistry,

natural product chemistry, and drug delivery.

Physicochemical Properties
The physicochemical properties of Tetracosyl acetate are summarized in the table below. Due

to its long alkyl chain, it is a waxy solid at room temperature with very low solubility in polar

solvents.
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Property Value Source

Molecular Formula C₂₆H₅₂O₂ --INVALID-LINK--

Molecular Weight 396.7 g/mol --INVALID-LINK--

IUPAC Name Tetracosyl acetate --INVALID-LINK--

CAS Number 822-29-7 --INVALID-LINK--

Appearance Waxy solid (predicted)
General knowledge of long-

chain esters

Melting Point

Not experimentally determined;

expected to be high due to

long alkyl chain.

General knowledge of long-

chain esters

Boiling Point
Not experimentally determined;

expected to be very high.

General knowledge of long-

chain esters

Density Not experimentally determined.

logP (Octanol-Water Partition

Coefficient)
12.1 (computed) --INVALID-LINK--

Water Solubility Very low (predicted) --INVALID-LINK--

Solubility in Organic Solvents
Soluble in nonpolar solvents

like hexane and chloroform.

General knowledge of lipid

solubility

Spectroscopic Data
While specific spectra for Tetracosyl acetate are not readily available in public databases, the

expected spectroscopic features can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be dominated by a large signal from the

methylene protons (-CH₂-) of the long alkyl chain at approximately 1.25 ppm. A triplet

corresponding to the terminal methyl group (-CH₃) of the tetracosyl chain would appear

upfield, around 0.88 ppm. The methylene group attached to the ester oxygen (-O-CH₂-)

would be deshielded, appearing as a triplet around 4.05 ppm. The methyl protons of the

acetate group (-COO-CH₃) would be a singlet at around 2.05 ppm.
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¹³C NMR: The carbon NMR spectrum would show a series of peaks for the methylene

carbons of the long alkyl chain between 20 and 40 ppm. The carbonyl carbon of the ester

group is expected to have a chemical shift in the range of 170-175 ppm. The carbon of the

methyl group in the acetate moiety would appear around 21 ppm, and the methylene carbon

attached to the ester oxygen would be in the region of 60-65 ppm.

Mass Spectrometry: In electron ionization mass spectrometry, esters typically undergo

fragmentation adjacent to the carbonyl group.[1] For Tetracosyl acetate, characteristic

fragments would likely include the loss of the alkoxy group (-O-(CH₂)₂₃CH₃) and

rearrangements.

Chemical Reactivity and Synthesis
As an ester, Tetracosyl acetate undergoes characteristic reactions such as hydrolysis,

transesterification, and reduction.

Synthesis of Tetracosyl Acetate
A common method for the synthesis of esters is the Fischer-Speier esterification.
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Workflow for the Synthesis of Tetracosyl Acetate

Tetracosanol + Acetic Acid

Fischer-Speier Esterification
(Reflux)
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Work-up
(Neutralization, Extraction)

Purification
(Chromatography or Recrystallization)

Tetracosyl Acetate

Click to download full resolution via product page

Workflow for the Synthesis of Tetracosyl Acetate

Experimental Protocol: Fischer-Speier Esterification of Tetracosanol

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark

trap, dissolve tetracosanol (1 equivalent) in an excess of glacial acetic acid, which also

serves as the solvent.

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid

or p-toluenesulfonic acid (e.g., 0.05 equivalents).
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Reaction: Heat the mixture to reflux. The water produced during the reaction will be

azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards

the product.

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully

neutralize the excess acetic acid with a saturated solution of sodium bicarbonate. Extract the

product with a nonpolar organic solvent such as hexane or diethyl ether.

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and

concentrate it under reduced pressure. The crude product can be purified by column

chromatography on silica gel or by recrystallization from a suitable solvent.

Hydrolysis
Hydrolysis of Tetracosyl acetate, the cleavage of the ester bond by reaction with water, can be

catalyzed by either acid or base to yield tetracosanol and acetic acid (or its conjugate base).

Experimental Protocol: Base-Catalyzed Hydrolysis (Saponification) of Tetracosyl Acetate

Reaction Setup: Dissolve Tetracosyl acetate in a suitable organic solvent (e.g., ethanol or

tetrahydrofuran) in a round-bottom flask equipped with a reflux condenser.

Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide or

potassium hydroxide (e.g., 2 equivalents).

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC.

Work-up: After the reaction is complete, cool the mixture and acidify it with a dilute strong

acid (e.g., HCl) to protonate the carboxylate.

Extraction and Purification: Extract the tetracosanol and acetic acid with an appropriate

organic solvent. The products can then be separated and purified by standard techniques.

Transesterification
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Transesterification is the process of exchanging the alcohol group of an ester with another

alcohol. For example, reacting Tetracosyl acetate with methanol in the presence of an acid or

base catalyst would yield methyl acetate and tetracosanol.

Reduction
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum

hydride (LiAlH₄).[2][3] The reduction of Tetracosyl acetate would yield tetracosanol and

ethanol.

Experimental Protocol: Reduction of Tetracosyl Acetate with LiAlH₄

Safety Precautions: Lithium aluminum hydride reacts violently with water and protic solvents.

All glassware must be thoroughly dried, and the reaction must be carried out under an inert

atmosphere (e.g., nitrogen or argon).

Reaction Setup: In a dry three-necked flask equipped with a dropping funnel, a condenser,

and a nitrogen inlet, suspend LiAlH₄ (an excess, e.g., 2-3 equivalents) in a dry ether solvent

such as diethyl ether or tetrahydrofuran (THF).

Addition of Ester: Dissolve Tetracosyl acetate in the same dry solvent and add it dropwise

to the LiAlH₄ suspension at 0 °C.

Reaction: After the addition is complete, allow the mixture to stir at room temperature.

Quenching: Carefully quench the reaction by the slow, sequential addition of water, followed

by a sodium hydroxide solution, and then more water (Fieser workup).

Work-up and Purification: Filter the resulting precipitate and wash it with ether. The combined

organic filtrates contain the product alcohols, which can be purified by standard methods.

Biosynthesis of Very-Long-Chain Fatty Acid Esters
Tetracosyl acetate is a wax ester derived from very-long-chain fatty acids (VLCFAs). The

biosynthesis of VLCFAs occurs in the endoplasmic reticulum through a series of four enzymatic

reactions that sequentially add two-carbon units from malonyl-CoA to a growing acyl-CoA
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chain.[4][5] The resulting VLC-acyl-CoAs can then be converted into various products,

including wax esters.

Biosynthesis of Very-Long-Chain Fatty Acid Esters

Fatty Acid Elongation (Endoplasmic Reticulum)

Wax Ester Formation

Acyl-CoA (C_n)

1. Condensation
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Malonyl-CoA

2. Reduction
(β-ketoacyl-CoA reductase)

3. Dehydration
(β-hydroxyacyl-CoA dehydratase)

4. Reduction
(enoyl-CoA reductase)
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Very-Long-Chain Fatty Alcohol

Reduction

Wax Synthase

Acyl-CoA

Wax Ester (e.g., Tetracosyl Acetate)
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Biosynthesis of Very-Long-Chain Fatty Acid Esters

This pathway highlights the enzymatic steps involved in elongating a fatty acid chain and its

subsequent conversion into a wax ester. The specificity of the enzymes involved determines

the chain length and composition of the final products.

Conclusion
Tetracosyl acetate, as a representative very-long-chain fatty acid ester, possesses distinct

chemical and physical properties primarily dictated by its long, saturated alkyl chain. While its

reactivity is characteristic of esters, the experimental conditions for its synthesis and

transformations need to account for its high molecular weight and low solubility in polar media.

Understanding its biosynthesis provides insight into the natural production of waxes and their

physiological roles. This technical guide serves as a foundational resource for scientists and

researchers working with this and related long-chain lipid molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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